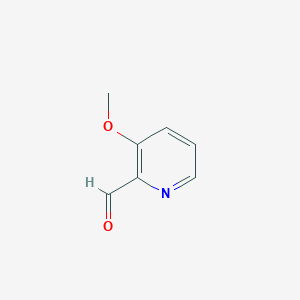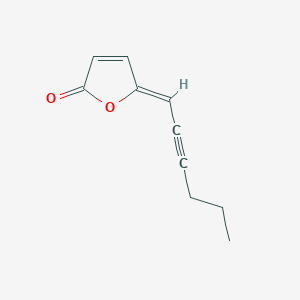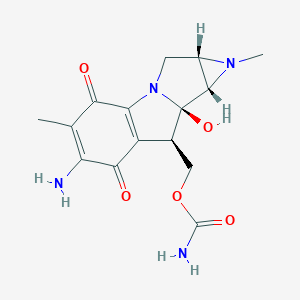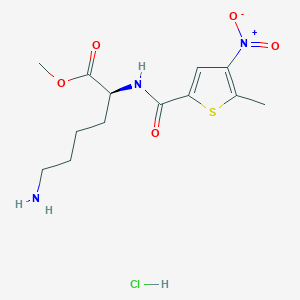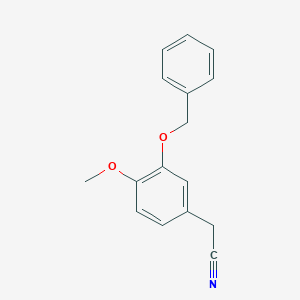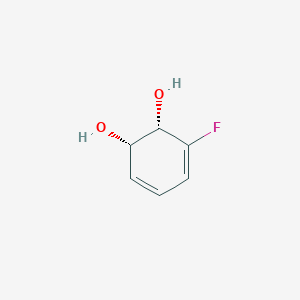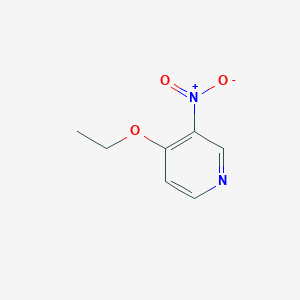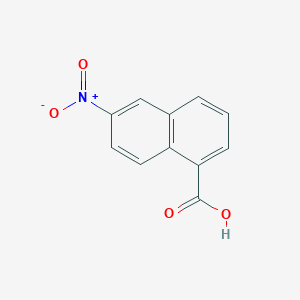
Dehydrotoxicarol
説明
Dehydrotoxicarol is not explicitly mentioned in the provided papers. However, the concept of dehydrogenation, which is likely related to the term "Dehydrotoxicarol," is discussed in the context of acceptorless dehydrogenation (AD) and its applications in chemical synthesis . Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, which can lead to various important transformations in organic chemistry.
Synthesis Analysis
The synthesis of certain dihydrodiol metabolites, which are products of dehydrogenation reactions, is described in the papers. These metabolites are implicated in the mechanism of carcinogenesis of specific polycyclic sulfur heterocycles . Another paper discusses the synthesis of dihydrodiol metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its derivatives, which are considered proximate carcinogenic forms . These syntheses involve multiple steps, including cross-coupling reactions, demethylation, oxidation, and reduction, to obtain the desired dihydrodiol metabolites.
Molecular Structure Analysis
The molecular structure of the synthesized dihydrodiols is confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides information about the stereochemistry of the compounds. For instance, the large coupling constant between vicinal carbinol protons in the NMR spectrum indicates the trans-stereochemistry of the dihydrodiols .
Chemical Reactions Analysis
The papers describe various chemical reactions involving dehydrogenation. Alcohol dehydrogenase classes are shown to have different substrate specificities and tissue distributions, suggesting distinct physiological functions. These enzymes are involved in the reduction of cytotoxic aldehydes produced during lipid peroxidation, oxidation of omega-hydroxyfatty acids, and the metabolism of retinoids . The AD reactions discussed in another paper are catalytic processes that release hydrogen gas from substrates without the need for a stoichiometric oxidant, leading to efficient and nonpolluting activation of substrates .
Physical and Chemical Properties Analysis
While the physical and chemical properties of dehydrotoxicarol are not directly discussed, the papers provide insights into the properties of related compounds. For example, the kinetic constants of alcohol dehydrogenase classes with various substrates suggest their roles in physiological processes such as the detoxification of aldehydes and the metabolism of fatty acids and retinoids . The UV spectra of the synthesized dihydrodiols are also presented, which can be related to their electronic properties .
科学的研究の応用
Ultraviolet Absorption Spectrum Studies :
- Dehydrotoxicarol has been studied for its ultraviolet absorption spectra in ethyl alcohol solution. The research has found that dehydrotoxicarol exhibits two maxima in its absorption curve, one at λ2780 and the other at λ3304, demonstrating its unique molecular extinction properties (Ch'en Shang-Yi & Chao Feng‐chuan, 1948).
Solid-State Transformations During Dehydration :
- Dehydrotoxicarol's analogs or related compounds have been involved in the study of solid-state transformations during isothermal dehydration. These studies, primarily using spectroscopic techniques, contribute significantly to our understanding of solid-state chemistry and material sciences (K. Kogermann et al., 2008).
Pharmacology and Immunomodulatory Effects :
- Although not directly about dehydrotoxicarol, related compounds have been studied for their effects on immune function, which could provide insights into potential pharmacological applications of dehydrotoxicarol and its derivatives (P. Casson et al., 1993).
Environmental Toxicology and Soil Science :
- Dehydrotoxicarol and similar compounds have been implicated in studies related to environmental toxicology and soil science. These studies help in understanding the environmental impact and biodegradation processes of such compounds (Grażyna Kaczyńska et al., 2015).
Nanotoxicology :
- Research in nanotoxicology, while not specific to dehydrotoxicarol, provides a framework for understanding how nanostructures interact with biological systems, which could be relevant for studying the bioactivity of dehydrotoxicarol at the nanoscale (H. Fischer & W. Chan, 2007).
Analytical Chemistry and Spectroscopy :
- Studies have used spectroscopy and modeling to analyze solid-state forms, which can be applied to dehydrotoxicarol for understanding its physical and chemical properties in various states (K. Kogermann et al., 2007).
特性
IUPAC Name |
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUSYQWBVKRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974542 | |
| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrotoxicarol | |
CAS RN |
59086-93-0 | |
| Record name | 6a,12a-Dehydro-alpha-toxcarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
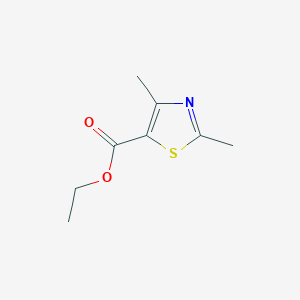
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
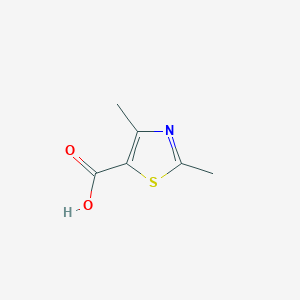
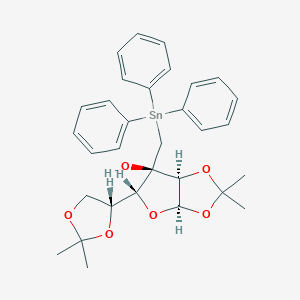
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
